![molecular formula C9H16O2 B142542 (2R,3S)-3-Hexyloxirane-2-carbaldehyde CAS No. 153321-82-5](/img/structure/B142542.png)
(2R,3S)-3-Hexyloxirane-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3S)-3-Hexyloxirane-2-carbaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of ((2R,3S)-3-Hexyloxirane-2-carbaldehyde)-3-Hexyloxirane-2-carbaldehyde is not well understood. However, it is believed that the compound may act as a reactive intermediate in various chemical reactions, including epoxidation and oxidation reactions.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of ((2R,3S)-3-Hexyloxirane-2-carbaldehyde)-3-Hexyloxirane-2-carbaldehyde. However, studies have shown that the compound exhibits low toxicity and is not mutagenic or carcinogenic.
Vorteile Und Einschränkungen Für Laborexperimente
((2R,3S)-3-Hexyloxirane-2-carbaldehyde)-3-Hexyloxirane-2-carbaldehyde has several advantages for use in lab experiments. It is readily available and relatively easy to synthesize. It is also stable under normal laboratory conditions and can be stored for extended periods. However, the compound has some limitations, including its low solubility in water, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of ((2R,3S)-3-Hexyloxirane-2-carbaldehyde)-3-Hexyloxirane-2-carbaldehyde. One potential area of research is the development of new synthetic methods for the compound. Another area of research is the investigation of the compound's potential applications in materials science, such as the development of new polymers and coatings. Additionally, studies could be conducted to further understand the mechanism of action and biochemical and physiological effects of the compound.
Conclusion:
In conclusion, ((2R,3S)-3-Hexyloxirane-2-carbaldehyde)-3-Hexyloxirane-2-carbaldehyde is a chemical compound that has potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications.
Synthesemethoden
The synthesis of ((2R,3S)-3-Hexyloxirane-2-carbaldehyde)-3-Hexyloxirane-2-carbaldehyde involves the reaction of hexanal with ethylene oxide in the presence of a catalyst. The resulting product is then purified through distillation and recrystallization to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
((2R,3S)-3-Hexyloxirane-2-carbaldehyde)-3-Hexyloxirane-2-carbaldehyde has been extensively studied for its potential applications in various fields such as organic chemistry, medicinal chemistry, and materials science. It has been used as a building block in the synthesis of various compounds, including chiral epoxides and aldehydes. It has also been used as a starting material for the synthesis of biologically active compounds such as antitumor agents and anti-inflammatory drugs.
Eigenschaften
CAS-Nummer |
153321-82-5 |
---|---|
Produktname |
(2R,3S)-3-Hexyloxirane-2-carbaldehyde |
Molekularformel |
C9H16O2 |
Molekulargewicht |
156.22 g/mol |
IUPAC-Name |
(2R,3S)-3-hexyloxirane-2-carbaldehyde |
InChI |
InChI=1S/C9H16O2/c1-2-3-4-5-6-8-9(7-10)11-8/h7-9H,2-6H2,1H3/t8-,9-/m0/s1 |
InChI-Schlüssel |
CXWONQXFWHZHPN-IUCAKERBSA-N |
Isomerische SMILES |
CCCCCC[C@H]1[C@@H](O1)C=O |
SMILES |
CCCCCCC1C(O1)C=O |
Kanonische SMILES |
CCCCCCC1C(O1)C=O |
Synonyme |
Oxiranecarboxaldehyde, 3-hexyl-, (2R,3S)-rel- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.